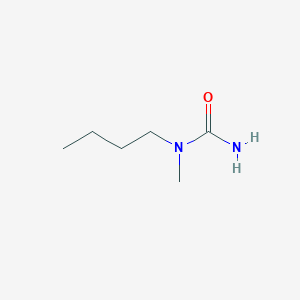

1-Butyl-1-methylurea

Description

Structure

3D Structure

Properties

CAS No. |

135124-62-8 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-butyl-1-methylurea |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |

InChI Key |

ABWBRDVCEGJZJF-UHFFFAOYSA-N |

SMILES |

CCCCN(C)C(=O)N |

Canonical SMILES |

CCCCN(C)C(=O)N |

Synonyms |

Urea, N-butyl-N-methyl- (9CI) |

Origin of Product |

United States |

Significance of Urea Functionality in Modern Chemical Synthesis

The urea (B33335) moiety is a cornerstone in contemporary organic chemistry, largely due to its unique structural and electronic properties. Urea and its derivatives are of immense interest in the chemical, pharmaceutical, and agrochemical industries. molaid.com The ability of the urea functional group to act as both a hydrogen bond donor (through its N-H protons) and a hydrogen bond acceptor (via its carbonyl oxygen) is critical. sigmaaldrich.com This dual nature allows urea-containing molecules to form stable, predictable, and strong hydrogen bonding interactions, which is a key element in molecular recognition and biological activity. sigmaaldrich.comstenutz.eu

Classification and Structural Diversity of N Substituted Ureas

N-substituted ureas are derivatives of urea (B33335) ((NH₂)₂CO) where one or more hydrogen atoms on the nitrogen atoms have been replaced by other organic groups, such as alkyl or aryl moieties. nih.gov This substitution gives rise to a vast structural diversity, and the compounds can be classified based on the number and position of these substituents.

Classification by Substitution:

Monosubstituted Ureas: One hydrogen atom is replaced (RNH-CO-NH₂).

Disubstituted Ureas: Two hydrogen atoms are replaced. These can be further divided into:

Symmetrical (N,N'-): The two substituents are on different nitrogen atoms (RNH-CO-NHR').

Unsymmetrical (N,N-): The two substituents are on the same nitrogen atom (R₂N-CO-NH₂). 1-Butyl-1-methylurea falls into this category.

Trisubstituted Ureas: Three hydrogen atoms are replaced (R₂N-CO-NHR').

Tetrasubstituted Ureas: All four hydrogen atoms are replaced (R₂N-CO-NR'₂).

The table below provides examples for each classification.

| Classification | General Structure | Example |

| Monosubstituted | R-NH-CO-NH₂ | 1-Methylurea |

| Symmetrical Disubstituted (N,N'-) | R-NH-CO-NH-R' | N,N'-Diphenylurea |

| Unsymmetrical Disubstituted (N,N-) | R(R')N-CO-NH₂ | This compound |

| Trisubstituted | R(R')N-CO-NH-R'' | Tributyl urea |

| Tetrasubstituted | R(R')N-CO-NR''R''' | Tetramethylurea |

Structural Diversity and Conformation:

The structural diversity of N-substituted ureas is also influenced by their conformational possibilities. Due to the delocalization of electrons from the nitrogen atoms to the carbonyl group, the C-N bonds have partial double-bond character, which restricts rotation. sigmaaldrich.com This leads to the possibility of cis and trans isomers. N,N'-disubstituted ureas, for example, predominantly adopt a planar trans,trans conformation in both solution and solid states. uni.lu However, the substitution pattern significantly influences these preferences; introducing methyl groups can cause a shift from a trans,trans to a cis,cis conformation. This conformational behavior is a critical factor in how these molecules self-assemble or bind to target sites. uni.lu

Historical Development of Research on Substituted Urea Compounds

Traditional and Phosgene-Free Synthesis Approaches

Historically, the synthesis of ureas relied on hazardous reagents like phosgene. However, significant advancements have led to the development of safer, phosgene-free methods.

Nucleophilic Addition Reactions of Amines with Isocyanates or Their Equivalents

The most common and straightforward method for synthesizing N,N'-substituted ureas, including this compound, is the nucleophilic addition of an amine to an isocyanate. rsc.orgcommonorganicchemistry.comresearchgate.net In the specific case of this compound, this would involve the reaction of N-butyl-N-methylamine with a suitable isocyanate. A direct example is the synthesis of a related compound, 1-n-Butyl-3-(m-chloro-α,α-dimethylbenzyl)-1-methylurea, where N-n-butyl-N-methylamine is reacted with m-chloro-α,α-dimethylbenzyl isocyanate in benzene. prepchem.com

Isocyanates themselves are often generated from the corresponding amine and phosgene or a safer phosgene equivalent like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgcommonorganicchemistry.comresearchgate.net The use of isocyanate surrogates, such as acetoacetanilides, which generate isocyanates in situ, provides a phosgene- and catalyst-free pathway to unsymmetrically substituted ureas. lnu.edu.cn Another approach involves the use of potassium isocyanate, which reacts with amines in water to produce N-substituted ureas in good to excellent yields without the need for an organic co-solvent. rsc.orgrsc.orgnih.gov

Table 1: Examples of Isocyanate-Based Urea Synthesis

| Amine | Isocyanate/Equivalent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-n-butyl-N-methylamine | m-chloro-α,α-dimethylbenzyl isocyanate | Benzene | Stirred, stand overnight | 1-n-Butyl-3-(m-chloro-α,α-dimethylbenzyl)-1-methylurea | - | prepchem.com |

| Aniline | Potassium isocyanate | Water | 25 °C, HCl | N-phenylurea | High | rsc.org |

| Benzylamine | Potassium isocyanate | Water | 25 °C, HCl | N-benzylurea | High | rsc.org |

| Various amines | Acetoacetanilides | Xylene | 130 °C | Unsymmetrically substituted ureas | High | lnu.edu.cn |

| Alkyl/Aryl amines | Phenyl isocyanate | CH2Cl2 or THF | RT or 0 °C | N-(cyanomethyl)ureas | 86% (in THF) | acs.org |

Carbonylation Reactions for Urea Scaffold Formation

Carbonylation reactions offer a direct route to the urea scaffold by introducing a carbonyl group between two amine moieties. These methods often utilize carbon monoxide (CO) or a CO surrogate. chemistryviews.orgthieme-connect.com Palladium-catalyzed oxidative carbonylation of amines with CO is a notable method. nih.govmdpi.com For instance, symmetrical N,N'-disubstituted ureas can be synthesized from primary aliphatic amines and [11C]carbon monoxide in the presence of a palladium catalyst. nih.gov

The use of safer CO sources, such as chromium hexacarbonyl (Cr(CO)6), has been explored to mitigate the risks associated with gaseous CO. chemistryviews.org Another approach involves the sulfur-assisted carbonylation of primary amines with CO, which can be performed under atmospheric pressure, although it may require elevated temperatures. thieme-connect.com The direct carbonylation of ammonia (B1221849) with CO has also been achieved using a ruthenium catalyst to produce urea.

Table 2: Carbonylation Approaches to Urea Synthesis

| Amine(s) | Carbonyl Source | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Primary aliphatic amines | [11C]Carbon Monoxide | Pd(PPh3)2Cl2 | - | Symmetrical N,N'-disubstituted ureas | nih.gov |

| Aryl iodides, amines | Cr(CO)6 | Pd(OAc)2/PPh3 | 100 °C, Toluene | Symmetrical & unsymmetrical ureas | chemistryviews.org |

| Primary amines | CO, Sulfur | None | 80 °C (CO), 20 °C (O2) | Symmetrical ureas | thieme-connect.com |

| Ammonia | CO | K[RuII(EDTA-H)(CO)] | 100 °C, 30 atm | Urea |

Rearrangement Reactions (e.g., Hofmann, Curtius) in Urea Synthesis

Rearrangement reactions provide an alternative pathway to isocyanates, which are key intermediates in urea synthesis. The Curtius and Hofmann rearrangements are prominent examples. rsc.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate. nih.govwikipedia.org This isocyanate can then be trapped by an amine to yield the desired urea. nih.gov This method is valued for its tolerance of a wide range of functional groups and stereochemical retention. nih.govwikipedia.org Diphenylphosphoryl azide (DPPA) is often used as a reagent to convert carboxylic acids to acyl azides. organic-chemistry.org

The Hofmann rearrangement converts a primary amide into an isocyanate with one fewer carbon atom using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) or phenyliodine diacetate (PIDA). organic-chemistry.orgthieme-connect.comthieme-connect.com The in situ generated isocyanate can react with an amine to form an unsymmetrical urea or with water to generate an amine that then reacts with more isocyanate to form a symmetrical urea. thieme-connect.com

Table 3: Rearrangement Reactions in Urea Synthesis

| Rearrangement | Starting Material | Key Reagent | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Curtius | Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | Acyl azide -> Isocyanate | Urea/Carbamate | nih.govorganic-chemistry.org |

| Hofmann | Primary Amide | Phenyliodine diacetate (PIDA) | Isocyanate | N-substituted urea | organic-chemistry.orgthieme-connect.com |

| Hofmann | Amide | (Diacetoxyiodo)benzene (DAIB) | Isocyanate | Symmetrical urea | thieme-connect.com |

Green Chemistry Principles in Urea Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In urea synthesis, this translates to catalyst-free, solvent-free, and water-based methodologies.

Catalyst-Free and Solvent-Free Methodologies

Significant progress has been made in developing catalyst- and solvent-free methods for urea synthesis to enhance the environmental friendliness of the process. acs.orgoup.comrsc.org One such approach is the reaction of amines with carbon dioxide (CO2), a renewable C1 building block, under solvent-free conditions. oup.comrsc.org For example, a basic ionic liquid has been used as a catalyst to convert aliphatic amines and CO2 to ureas without a dehydrating agent. rsc.org

Another strategy involves the reaction of amines with carbonyl sulfide (B99878) (COS) under mild, catalyst-free conditions to produce a range of asymmetric ureas. organic-chemistry.orgrsc.org Furthermore, solvent-free synthesis of ureas has been achieved from α-amino acid-based amino nitriles at room temperature. acs.org The reaction of pyridine (B92270) N-oxides with dialkylcyanamides also provides a novel solvent- and halide-free route to pyridine-2-yl substituted ureas. rsc.org

"On-Water" Reaction Environments for Sustainable Synthesis

The use of water as a reaction medium is a cornerstone of green chemistry. "On-water" synthesis of unsymmetrical ureas from the reaction of isocyanates or thioisocyanates with amines has been shown to be a facile and sustainable process. organic-chemistry.orgacs.orgacs.org This method often proceeds rapidly at room temperature with high chemoselectivity, and the product can frequently be isolated by simple filtration, which simplifies purification and allows for the recycling of the water effluent. organic-chemistry.orgacs.org The enhanced reactivity in "on-water" conditions is attributed to the hydrophobic aggregation of reactants in microdroplets. organic-chemistry.org This approach avoids the use of volatile and toxic organic solvents and has been successfully scaled up for industrial applications, such as the synthesis of the herbicide isoproturon. organic-chemistry.orgacs.org

Another innovative aqueous method involves the catalyst-free production of urea from nitrate (B79036) and carbon dioxide in water microdroplets, where the electric field at the gas-water interface is believed to drive the reaction. nih.gov

Table 4: Green Synthesis Approaches to Ureas

| Method | Reactants | Conditions | Key Feature | Yield | Reference |

|---|---|---|---|---|---|

| "On-Water" Synthesis | Isocyanates, Amines | Water, Room Temperature | Eliminates organic solvents, product precipitates | High | organic-chemistry.orgacs.org |

| Catalyst-Free | Amines, Carbonyl sulfide (COS) | Two-stage temperature regulation | High selectivity for unsymmetrical ureas | Good to Excellent | rsc.org |

| Solvent-Free | Amines, CO2 | NH4VO3 catalyst, BSA | Atmospheric pressure, 1-step | High | oup.com |

| Aqueous Microdroplets | Nitrate, CO2 | Sprayed microdroplets | Catalyst-free, uses CO2 | >99% selectivity | nih.gov |

| "On-Water" Synthesis | Isoproturon Synthesis | Water | Scalable to 100 g | 96% | acs.org |

Optimization of Reaction Conditions and Scalability Studies for this compound Production

The efficient synthesis of N-substituted ureas is a critical objective in chemical production, necessitating thorough optimization of reaction parameters and robust scalability assessments. While specific optimization data for this compound is not extensively detailed in publicly available literature, the principles can be effectively demonstrated through studies on closely related N-substituted ureas. Research into the synthesis of these compounds provides a clear framework for understanding the critical factors that influence yield, purity, and production scale.

A significant advancement in this area is the development of a catalyst-free synthesis of N-substituted ureas in water, which is environmentally friendly and scalable. rsc.org The optimization of this process involved a systematic evaluation of solvents and acid concentrations to maximize product conversion. For instance, the reaction of an amine with potassium cyanate was studied under various conditions to identify the most efficient protocol.

Initial trials using organic solvents like dioxane or tetrahydrofuran (B95107) (THF) resulted in low to no product conversion. researchgate.net The crucial role of water, particularly an aqueous acidic environment, was established through comparative experiments. The use of 1 N aqueous HCl as the solvent was found to be optimal, leading to high yields for a variety of amines. rsc.orgresearchgate.net

Table 1: Optimization of Reaction Conditions for N-Substituted Urea Synthesis A model reaction between an amine and potassium cyanate (KOCN) highlights the influence of the solvent system on product conversion.

| Entry | Amine | Solvent System | Time (hrs) | Conversion (%) |

| 1 | Aniline | Dioxane | 12 | 0 |

| 2 | Benzylamine | Dioxane/Dry THF | 12 | Low |

| 3 | Aniline | Water/Dioxane | 6 | High |

| 4 | Aniline | Water (1 N aqueous HCl) | 6 | High |

Data sourced from studies on catalyst-free urea synthesis. rsc.orgresearchgate.net

Once optimized, the scalability of the synthetic protocol is a primary concern for industrial application. Studies have demonstrated the successful scale-up of this aqueous-based methodology from millimole to gram-scale batches without adverse effects on reaction rates or isolated yields. rsc.org In some cases, increasing the reaction scale led to improved yields, underscoring the robustness of the optimized conditions. researchgate.net This scalability is crucial for the cost-effective manufacturing of commercial products and intermediates. rsc.org

Table 2: Scalability Study of N-Substituted Urea Synthesis This table illustrates the effect of increasing the reaction scale on the isolated yield for various amines.

| Entry | Amine | Scale (mmol) | Isolated Yield (%) |

| 1 | Aniline | 1 | 85 |

| 2 | Aniline | 10 | 85 |

| 3 | 4-Isopropylaniline | 1 | 80 |

| 4 | 4-Isopropylaniline | 20 | 88 |

| 5 | Benzylamine | 1 | 90 |

| 6 | Benzylamine | 10 | 90 |

Data adapted from gram-scale synthesis studies. rsc.orgresearchgate.net

Further advancements in scalability involve the use of continuous flow chemistry. This approach allows for the safe, on-demand production of potentially hazardous reagents and intermediates, such as N-methyl-N-nitrosourea (MNU), a precursor for diazomethane (B1218177) which can be used in methylation steps. rsc.orgnih.gov Continuous flow processes offer superior control over reaction exotherms and enable safer handling of unstable compounds, representing a significant step forward in the large-scale production of chemical feedstocks. nih.gov

Substrate Scope and Stereoselectivity in the Formation of N-Substituted Urea Compounds

The versatility of a synthetic method is defined by its substrate scope—the range of starting materials that can be successfully converted into desired products. For N-substituted ureas, a broad substrate scope is essential for creating diverse chemical libraries for applications in drug discovery and materials science. mdpi.comresearchgate.net

One effective method for generating unsymmetrical ureas involves the coupling of primary amides and various amines using a hypervalent iodine reagent, which avoids the need for metal catalysts or high temperatures. mdpi.com This approach has been shown to be compatible with a wide array of primary and secondary amines, including those with different electronic and steric properties. The reaction of a primary amide, such as 4-methylbenzamide (B193301), with a range of amines demonstrates the breadth of this method. mdpi.com

Table 3: Substrate Scope for the Synthesis of Unsymmetrical N-Substituted Ureas Yields from the reaction of 4-methylbenzamide with various primary and secondary amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Isopropylamine | 1-isopropyl-3-(p-tolyl)urea | 62 |

| 2 | Butylamine | 1-butyl-3-(p-tolyl)urea | 65 |

| 3 | Cyclopentylamine | 1-cyclopentyl-3-(p-tolyl)urea | 44 |

| 4 | Cyclohexylamine | 1-cyclohexyl-3-(p-tolyl)urea | 70 |

| 5 | Pyrrolidine | 1-(p-tolyl)-3-(pyrrolidin-1-yl)urea | 26 |

| 6 | Dicyclohexylamine | 1,1-dicyclohexyl-3-(p-tolyl)urea | 60 |

Data sourced from a study on PhI(OAc)₂ mediated urea synthesis. mdpi.com

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is another critical aspect of modern organic synthesis, particularly in the creation of chiral molecules. In the context of N-substituted ureas, stereochemical control can be achieved through various strategies. The conformation of the final urea product can be influenced by the substitution pattern on the nitrogen atoms. nih.gov

More direct control over stereochemistry is demonstrated in the synthesis of complex molecules containing a urea moiety. For example, a stereoselective synthesis of alkaloid analogues has been developed using a sequence of electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides. ifremer.frrsc.org This process, when conducted under acidic conditions, leads to the formation of endo-heterodimers with high yields and excellent diastereoselectivity. ifremer.fr

Table 4: Diastereoselective Heterodimerization of N-Substituted Pyrrolidine-1-carboxamides

| Entry | N-Substituent | Product | Yield (%) | Diastereomeric Ratio (endo/exo) |

| 1 | Benzyl | Heterodimer 10a | 90 | >20:1 |

| 2 | 4-Bromobenzyl | Heterodimer 10b | 82 | >20:1 |

| 3 | 3-Bromobenzyl | Heterodimer 10c | 85 | >20:1 |

| 4 | 2-Bromobenzyl | Heterodimer 10d | 65 | 10:1 |

Data from the stereoselective synthesis of fissoldhimine alkaloid analogues. ifremer.fr

Furthermore, by employing a chiral phosphoric acid as a catalyst, the reaction can be guided towards a different stereochemical outcome, producing exo-heterodimers with high enantioselectivity. ifremer.frrsc.org This highlights the power of asymmetric catalysis in controlling the absolute stereochemistry of N-substituted urea compounds. The ability to relay stereochemical information across the urea functional group is a significant feature, enabling control over conformation even at a distance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is dictated by the neighboring atoms and functional groups.

The expected ¹H NMR spectrum would feature signals for the protons of the butyl group and the methyl group attached to the nitrogen atom, as well as the protons of the terminal amino group. The butyl group protons would appear as a set of coupled multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the nitrogen atom. The N-methyl protons would likely appear as a singlet. The protons of the NH₂ group can appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl-CH₃ | 0.9 | Triplet |

| Butyl-CH₂ | 1.3 | Sextet |

| Butyl-CH₂ | 1.5 | Quintet |

| N-CH₂ | 3.2 | Triplet |

| N-CH₃ | 2.8 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the urea moiety is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbon atoms of the butyl group will show characteristic shifts, with the carbon directly attached to the nitrogen being the most deshielded among them. The N-methyl carbon will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 158 |

| N-CH₂ | 45 |

| N-CH₃ | 35 |

| Butyl-CH₂ | 30 |

| Butyl-CH₂ | 20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. rtilab.com

Key expected vibrational modes include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the butyl and methyl groups will be observed in the 3000-2800 cm⁻¹ region. A strong absorption band corresponding to the C=O (carbonyl) stretching of the urea group, often referred to as the "Amide I" band, is expected around 1650-1600 cm⁻¹. The N-H bending vibration ("Amide II" band) is anticipated in the 1650-1550 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3400-3200 |

| C-H (Alkyl) | Stretching | 3000-2800 |

| C=O (Urea) | Stretching (Amide I) | 1650-1600 |

| N-H (Amine) | Bending (Amide II) | 1650-1550 |

Note: These are predicted values and the exact peak positions and intensities can be influenced by intermolecular hydrogen bonding.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. jchps.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. semi.ac.cn

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 3000-2800 |

| C=O (Urea) | Symmetric Stretch | ~1650 |

| C-N | Stretching | 1300-1100 |

Note: These are predicted values. The relative intensities of Raman bands can differ significantly from FTIR absorption intensities.

Fourier Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. msu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion is expected to occur at the weakest bonds, leading to the formation of stable fragment ions. libretexts.org Common fragmentation pathways for ureas involve cleavage of the C-N bonds and the alkyl chains. Alpha-cleavage next to the nitrogen atoms is a likely fragmentation route.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 130 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 73 | [CH₃NCO + H]⁺ or [C₄H₉NH]⁺ |

| 58 | [CH₃NHCO]⁺ |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Urea Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons. While direct EPR analysis of this compound is not applicable as it is a diamagnetic molecule, its complexation with paramagnetic metal ions, such as copper(II), allows for detailed investigation of the metal-ligand environment.

Research on structurally related copper(II) urea complexes provides significant insights into what can be expected for metal complexes of this compound. Studies on copper(II) complexes with similar amidino-O-alkylurea ligands have demonstrated the formation of both mononuclear and binuclear species in solution and the solid state. asianpubs.orgresearchgate.net

For instance, in copper(II) complexes of other N-substituted ureas, EPR spectra have been instrumental in identifying the formation of dimeric structures. asianpubs.org The presence of a "half-field" signal (ΔMs = ±2) at approximately 1600 G is a characteristic feature of a triplet state (S=1), indicating magnetic interaction between two adjacent copper(II) ions. asianpubs.orgacs.org Furthermore, the fine structure of the ΔMs = ±1 transition can provide information on the zero-field splitting (ZFS) parameters, which are related to the distance between the metal centers. acs.orgnih.gov

In frozen solutions, the EPR spectra of such copper(II) complexes often exhibit axial symmetry, characterized by distinct g-values (g∥ and g⊥). The trend g∥ > g⊥ > 2.0023 is typically indicative of an unpaired electron residing in the d(x²-y²) orbital of the copper(II) ion, which is consistent with a square planar or distorted octahedral geometry. researchgate.net Analysis of the hyperfine coupling constants, particularly with the copper nucleus (I=3/2), can offer further details about the nature of the metal-ligand bond.

Table 1: Representative EPR Parameters for Dimeric Copper(II)-Urea Type Complexes

| Parameter | Typical Value Range | Information Derived |

| g-values (g∥, g⊥) | g∥: 2.2-2.4, g⊥: 2.05-2.09 | Geometry of the metal center |

| Zero-Field Splitting (D) | 0.02 - 0.06 cm⁻¹ | Distance between metal ions in a dimer nih.gov |

| Half-Field Signal (g ≈ 4) | Present/Absent | Indication of binuclear (dimeric) structure asianpubs.org |

| Hyperfine Coupling (A∥) | 120-200 x 10⁻⁴ cm⁻¹ | Nature of the metal-ligand bond |

Based on these findings from related compounds, it is anticipated that this compound would act as a ligand, coordinating to metal ions like Cu(II) through its oxygen and/or nitrogen atoms. EPR studies of such complexes would be crucial in determining their monomeric or polymeric nature in the solid state and in solution, as well as providing detailed information on the coordination geometry and the electronic structure of the metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net The chromophore in this compound is the urea functional group (-N-C(O)-N-).

The urea chromophore contains π electrons in the carbon-oxygen double bond and non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, two primary types of electronic transitions are expected for this compound:

n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) and have a low molar absorptivity (ε). ubbcluj.ro For simple amides and ureas, this absorption is often observed in the region of 210-220 nm. ubbcluj.ro

π → π* (pi-to-pi-star) transition: This transition involves the promotion of an electron from the π bonding orbital of the C=O group to the corresponding π* antibonding orbital. This is a higher energy transition, thus occurring at a shorter wavelength, typically below 200 nm for unconjugated carbonyls, and exhibits a much higher molar absorptivity. ubbcluj.roudel.edu

The positions of these absorption maxima can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, a shift to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |

| n → π | ~210 - 220 | Low | Hypsochromic shift with increasing solvent polarity |

| π → π | < 200 | High | Bathochromic shift with increasing solvent polarity |

Experimental UV-Vis spectra of this compound would allow for the confirmation of these transitions and could be used to study intermolecular interactions, such as hydrogen bonding, in different solvent environments.

X-ray Diffraction Analysis for Solid-State Structural Investigations

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not publicly available, a study on its structural isomer, N-tert-butyl-N'-methylurea, provides valuable predictive insights. researchgate.net In the solid state, urea and its derivatives are known to form extensive networks of intermolecular hydrogen bonds. The N-H groups act as hydrogen bond donors, and the carbonyl oxygen serves as a hydrogen bond acceptor.

For this compound (CH₃-NH-C(O)-N(CH₃)(C₄H₉)), there is one N-H proton available for hydrogen bonding. It is therefore expected that in the crystalline state, molecules of this compound would be linked together by N-H···O=C intermolecular hydrogen bonds. These interactions would likely lead to the formation of chains or other supramolecular assemblies.

Table 3: Predicted Crystallographic Data and Structural Features for this compound (based on similar structures)

| Parameter | Expected Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | Centrosymmetric or Non-centrosymmetric | Defines the symmetry elements within the unit cell |

| Hydrogen Bonding | N-H···O=C intermolecular bonds | Governs the primary packing motif in the crystal lattice |

| Conformation | Potentially folded or extended butyl chain | Influences the overall shape and packing efficiency |

A full single-crystal X-ray diffraction analysis would be required to determine these parameters definitively for this compound. mit.edulibretexts.org Such a study would provide an unambiguous solid-state structure, confirming the molecular conformation and revealing the detailed nature of the intermolecular hydrogen bonding network.

Computational and Theoretical Investigations of 1 Butyl 1 Methylurea Analogues

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netasianpubs.orguni-muenchen.de It transforms the complex many-electron wavefunction into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.defaccts.de NBO analysis provides insights into the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory, which reveals delocalization corrections to the idealized Lewis structure. uni-muenchen.de

For urea (B33335) analogues, NBO analysis helps in understanding the stability conferred by intramolecular hydrogen bonding and other hyperconjugative interactions. researchgate.netresearchgate.netacs.org It can quantify the charge transfer from the lone pairs of a proton acceptor to the antibonding orbitals of a proton donor, which is characteristic of hydrogen bond formation. researchgate.net This analysis is crucial for understanding the interactions between urea derivatives and other molecules, such as solvents or biological receptors. researchgate.netresearchgate.net

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions (NCIs), particularly hydrogen bonds, are fundamental to the structure and function of urea derivatives. nih.govrsc.org The urea moiety possesses both hydrogen bond donor (N-H groups) and acceptor (C=O group) sites, allowing for the formation of extensive hydrogen bonding networks. cam.ac.ukmdpi.com Computational studies are essential for characterizing these weak interactions. researchgate.netnih.govrsc.org For instance, in ionic liquids containing 1-butyl-3-methylimidazolium, electrostatic interactions, including hydrogen bonds, constitute a major part of the total intermolecular interaction energy. nih.gov The study of model molecules like tributyl urea shows that the carbonyl stretching frequency in IR spectra can distinguish between free and hydrogen-bonded urea groups. mdpi.com

The analysis of hydrogen bonding propensities can help evaluate the relative likelihood of different hydrogen bonding networks, which is critical for understanding polymorphism and crystal packing. cam.ac.uk Computational tools can identify the primary donors and acceptors and predict the most stable hydrogen-bonding arrangements. cam.ac.ukyasara.org

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing and understanding chemical bonding. aps.orgdiva-portal.org It provides a measure of electron localization, allowing for the identification of covalent bonds, lone pairs, and the cores of atoms. aps.org The topological analysis of ELF can reveal the nature of molecular interactions through hydrogen bonds. researchgate.net

The Reduced Density Gradient (RDG) is another method used to study and visualize non-covalent interactions. researchgate.netresearchgate.net NCI analysis, based on the RDG, graphically reveals different types of intermolecular interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netresearchgate.net In studies of methylurea (B154334) hydrates, ELF and RDG analyses have been used to characterize the nature of interactions between water molecules and methylurea via hydrogen bonds. researchgate.net These methods provide a detailed picture of the spatial extent and relative strength of non-covalent interactions that stabilize the molecular system. rsc.orgresearchgate.net

Atoms In Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM), provides a framework for defining chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in This method is instrumental in characterizing the nature of chemical bonds, including covalent bonds, hydrogen bonds, and other non-covalent interactions. ias.ac.inresearchgate.net For urea derivatives, AIM analysis offers profound insights into the intramolecular and intermolecular interactions that govern their structure and properties. researchgate.net

Investigations into urea analogues, such as N-methylurea and its hydrates, utilize AIM to analyze bond critical points (BCPs), which are specific locations between two interacting atoms where the gradient of the electron density is zero. ias.ac.inresearchgate.net The properties at these BCPs, including the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A high value of ρ(r) indicates significant electron sharing, characteristic of covalent bonds. The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r) < 0, typical for covalent bonds) and closed-shell interactions (∇²ρ(r) > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions). ias.ac.in

In studies of N-methylurea hydrates, AIM analysis has been applied to elucidate the nature of the hydrogen bonds between the urea derivative and water molecules. researchgate.net This analysis helps to quantify the strength and characteristics of these crucial intermolecular forces. researchgate.netresearchgate.net For a molecule like 1-Butyl-1-methylurea, AIM would be used to characterize the covalent nature of the C=O and C-N bonds within the urea moiety, as well as the C-N and C-C bonds of the alkyl substituents. Furthermore, it would precisely describe the hydrogen bonding interactions in which the molecule participates, either with itself in condensed phases or with solvent molecules. researchgate.netresearchgate.net

Below is a representative table of AIM parameters that would be expected from a theoretical calculation on this compound, based on findings for related urea compounds.

| Bond/Interaction | Type of Interaction | Typical Electron Density (ρ(r)) [a.u.] | Typical Laplacian of Electron Density (∇²ρ(r)) [a.u.] |

|---|---|---|---|

| C=O | Shared (Covalent) | > 0.40 | Negative |

| C-N (Urea) | Shared (Covalent) | ~ 0.30 | Negative |

| N-H···O (Intermolecular) | Closed-Shell (Hydrogen Bond) | 0.01 - 0.04 | Positive |

| C-H···O (Intermolecular) | Closed-Shell (Weak Hydrogen Bond) | < 0.01 | Positive |

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and understand their dynamics at an atomic level. researchgate.net For urea derivatives, MD simulations provide critical insights into conformational flexibility, intermolecular interactions, and the influence of the solute on the surrounding solvent structure. nih.govnih.gov

Studies on various alkylated urea derivatives reveal a complex and dynamic behavior in solution. nih.govaip.org For this compound, MD simulations would explore the conformational landscape of the flexible butyl group. The rotation around the C-C bonds of the butyl chain leads to various conformers, and simulations can determine their relative populations and the kinetics of their interconversion. nih.gov

| Dynamic Property | Focus of Investigation for this compound | Relevant Findings from Analogues |

|---|---|---|

| Conformational Dynamics | Rotation around C-N and C-C bonds; stability of different rotamers (e.g., anti vs. syn). | Alkylureas exhibit distinct stable conformers; the energy barriers to rotation can be calculated. researchgate.net |

| Solvent Interaction | Structure of the hydration shell around the molecule. | Alkyl groups increase the number of hydration water molecules compared to urea. aip.org |

| Effect on Water Dynamics | Changes in water's hydrogen bond network, diffusion, and reorientational times. | Urea-water hydrogen bonds are observed to be longer-lasting than water-water hydrogen bonds. researchgate.net |

| Self-Aggregation | Tendency to form dimers or larger clusters in solution. | At higher concentrations, urea tends to form dimers. researchgate.net |

Prediction of Spectroscopic Parameters and Simulated Spectra

Computational chemistry provides methods to predict spectroscopic parameters, which serve as an invaluable tool for structural elucidation and for interpreting experimental data. frontiersin.org For this compound, theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR).

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). researchgate.netnih.gov Such calculations can accurately predict the chemical shifts for the different nuclei in the molecule, aiding in the assignment of experimental spectra. For this compound, this would involve calculating the shifts for the protons and carbons of the butyl and methyl groups, as well as the urea backbone. The accuracy of these predictions is often high enough to help distinguish between different isomers or conformers. frontiersin.org

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT methods. researchgate.net These calculations help in assigning the vibrational modes of the molecule. For this compound, key vibrational modes include the C=O stretch, N-H stretch, C-N stretches, and the various C-H bending and stretching modes of the alkyl groups. nih.gov The calculated frequencies and intensities can be compared with experimental IR spectra to confirm the molecular structure. For instance, the C=O stretching frequency in urea derivatives is a strong, characteristic band typically observed between 1625 and 1676 cm⁻¹. researchgate.netnih.gov Computational studies on urea in aqueous solutions have also been used to understand how solute-solvent interactions, such as hydrogen bonding, affect the vibrational spectra. ureaknowhow.comaip.org

| Spectroscopic Parameter | Functional Group/Atom | Predicted/Typical Value Range | Reference |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | C=O (Urea) | 153 - 158 ppm | nih.gov |

| ¹H NMR Chemical Shift (δ) | N-CH₃ | ~2.7 - 3.0 ppm | |

| ¹H NMR Chemical Shift (δ) | N-CH₂ (Butyl) | ~3.0 - 3.3 ppm | |

| IR Frequency (ν) | N-H Stretch | 3250 - 3400 cm⁻¹ | nih.gov |

| IR Frequency (ν) | C-H Stretch (Alkyl) | 2900 - 3030 cm⁻¹ | nih.gov |

| IR Frequency (ν) | C=O Stretch (Amide I) | 1625 - 1675 cm⁻¹ | researchgate.netnih.gov |

| IR Frequency (ν) | C-N Stretch (asymmetric) | 1420 - 1540 cm⁻¹ | researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies for Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netintofuture.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological information about the molecule. researchgate.netorientjchem.org For a compound like this compound, a wide array of descriptors can be calculated to predict properties such as solubility, boiling point, or biological activity in related systems. unimore.it

The development of a QSPR model involves calculating descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to find a correlation with an experimental property. researchgate.net Studies on urea derivatives have employed QSAR (a subset of QSPR focused on biological activity) to understand how structural features influence their function. nih.govnih.gov

The molecular descriptors used in these studies can be broadly categorized:

Constitutional Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of molecular connectivity, describing the size, shape, and branching of the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Electrostatic and Quantum-Chemical Descriptors: These are calculated using quantum mechanics and relate to the electronic structure of the molecule. researchgate.net Examples include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, these descriptors would quantify its features: the size and branching of the butyl group, the polarity of the urea moiety, and its potential for hydrogen bonding.

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Total mass of the molecule. |

| Atom Count | Number of specific atoms (e.g., N, O). | |

| Topological | Wiener Index | Molecular branching and compactness. |

| Zagreb Indices | Degree of branching in the carbon skeleton. | |

| Geometrical | Molecular Surface Area | Surface available for intermolecular interaction. nih.gov |

| Molecular Volume | Space occupied by the molecule. nih.gov | |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. nih.gov |

| Dipole Moment | Overall molecular polarity. nih.gov | |

| Polarizability | Deformability of the electron cloud. nih.gov |

Reactivity and Mechanistic Studies Involving 1 Butyl 1 Methylurea Scaffolds

Detailed Reaction Mechanisms of Urea (B33335) Formation and Transformation

The synthesis of N-substituted ureas, including 1-butyl-1-methylurea, can be achieved through several established mechanistic pathways. A common and efficient method involves the nucleophilic addition of an amine to an isocyanate. rsc.orgwikipedia.org For this compound, this would involve the reaction of butyl-methylamine with an isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage.

Alternative methods for forming substituted ureas include:

Reaction of amines with phosgene (B1210022) and its equivalents : This method proceeds through an isocyanate intermediate. wikipedia.orgresearchgate.net However, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene (B27547). rsc.org

Rearrangement reactions : The Hofmann, Curtius, and Lossen rearrangements can generate isocyanates in situ, which then react with amines to form ureas. rsc.orgorganic-chemistry.org

Reaction of amines with potassium isocyanate : A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgresearchgate.net This approach avoids the use of hazardous reagents and organic solvents.

From primary amides : A direct reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can produce N-substituted ureas via a Hofmann rearrangement to an isocyanate intermediate. organic-chemistry.org

The transformation of urea derivatives can also occur. For instance, N-(tosylmethyl)-substituted ureas can react with sodium cyanide to form α-ureido nitriles. mdpi.com The mechanism is believed to involve the formation of an N-acylimine intermediate. mdpi.com

Role of Substituted Ureas as Intermediates in Organic Transformations

Substituted ureas, such as this compound, are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. rsc.orglnu.edu.cn They are utilized in the production of various commercially important chemicals, including pharmaceuticals and agrochemicals. rsc.org

For example, N-substituted ureas can be key intermediates in the one-pot synthesis of other compounds. One such instance is the synthesis of the herbicide Isoproturon, where an N-substituted urea is formed in situ and then reacted further. rsc.org The reactivity of the urea functional group allows for subsequent transformations, making it a versatile scaffold in multi-step syntheses.

The development of practical and efficient protocols for producing unsymmetrically substituted ureas from readily available starting materials highlights their importance as synthetic intermediates. lnu.edu.cn

Investigation of Degradation Pathways and By-product Formation of Related Compounds

The degradation of urea and its substituted derivatives is a critical area of study, particularly in environmental and industrial contexts. The thermal decomposition of urea is a complex process that proceeds through various intermediates and by-products. researchgate.net

Upon heating, urea can decompose to form biuret (B89757), cyanuric acid, ammelide, and ammeline. researchgate.netresearchgate.netkit.edu The specific by-products formed are dependent on the temperature. kit.edu For instance, at lower temperatures (up to 190°C), urea melts and decomposes, while at higher temperatures (190°C to 250°C), biuret decomposes to form cyanuric acid and ammelide. kit.edu

The decomposition mechanism of urea in aqueous solution can proceed through two main pathways: a slow, uncatalyzed elimination reaction and a rapid, urease-catalyzed hydrolysis. researchgate.net Both pathways ultimately lead to the formation of ammonia and carbonic acid. researchgate.net

The environmental fate of substituted urea herbicides like diuron (B1670789) and neburon (B166421) (1-butyl-3-(3,4-dichlorophenyl)-1-methylurea) has been investigated. cambridge.orgsmolecule.com Microbial degradation is a significant pathway for the breakdown of these compounds in the environment. cambridge.org The rate of degradation can be influenced by factors such as the specific microbial species present and the level of nitrogen in the soil. cambridge.org

Studies on the Stability and Reactivity in Diverse Chemical Environments

The stability and reactivity of substituted ureas like this compound are influenced by the surrounding chemical environment, including solvent, pH, and temperature.

The urea functional group is known for its ability to form strong hydrogen bonds, which contributes to the stability of materials containing this linkage. mdpi.com However, certain trisubstituted ureas with bulky substituents can undergo acyl substitution, decomposing into an isocyanate and an amine. mdpi.com

The hydrolysis of substituted ureas can be influenced by the substituents on the nitrogen atoms. For example, the hydrolysis of some aryl ureas has been shown to have kinetics that are independent of pH over a wide range. illinois.edu In acidic solutions, phenyl-substituted urea complexes can undergo hydrolysis to yield an amine and carbon dioxide, with the reaction proceeding through a coordinated isocyanate intermediate. researchgate.net

The thermal stability of related compounds, such as 1-butyl-1-methylpyrrolidinium (B1250683) ionic liquids, has been studied using techniques like thermogravimetric analysis. researchgate.net Such studies provide insights into the temperature limits at which these compounds can be used without significant degradation. The hydrolysis rate of sec-butyl urea in water is estimated to be extremely slow.

The reactivity of ureas with other chemical species has also been explored. For instance, urea and 1-methylurea react with acyloins in the presence of acid to form 4-imidazolin-2-ones. rsc.orgrsc.org

Advanced Research Applications of Urea Derivatives and Analogues of 1 Butyl 1 Methylurea

Utilization as Versatile Molecular Building Blocks in Complex Synthetic Endeavors

Urea (B33335) derivatives are fundamental building blocks in organic chemistry, prized for their role in constructing complex molecules. nih.gov Their synthesis has evolved from traditional methods, which often involved hazardous reagents like phosgene (B1210022), to safer and more efficient modern techniques. nih.gov These newer methods facilitate the creation of both symmetrical and unsymmetrical ureas, which are crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. nih.govmdpi.com

The strategic incorporation of the urea moiety allows for the development of compounds with specific three-dimensional structures. For instance, N,N'-diaryl ureas have been used to control the stereochemistry of reactions over long distances within a molecule. nih.gov The introduction of substituents, such as a methyl group on one of the urea nitrogens, can disrupt the planarity of the molecule, which is a useful strategy in molecular design. nih.gov This adaptability makes urea derivatives, including analogues of 1-Butyl-1-methylurea, indispensable tools for synthetic chemists aiming to build complex molecular architectures with precise control over their properties. nih.govmdpi.com

Exploration in Materials Science for Functional Polymer and Resin Synthesis

The application of urea derivatives extends into materials science, where they are integral to the synthesis of functional polymers and resins. ontosight.ai Urea-formaldehyde (UF) resins, for example, are widely used as adhesives and coatings due to their low cost, high reactivity, and fast curing times. irispublishers.com The synthesis of UF resins involves the addition reaction of urea and formaldehyde (B43269) to form methylol urea derivatives, followed by a condensation polymerization reaction that creates a cross-linked, thermosetting network. irispublishers.com

Beyond traditional UF resins, urea derivatives are being explored for the creation of novel polymeric materials. For instance, the condensation of 2,5-diformylfuran (a renewable resource-based monomer) with urea produces a crystalline polymer resin with a crosslinked structure. cnrs.fr The properties of these urea-based polymers, such as their thermal stability and mechanical strength, can be tailored by the choice of the urea derivative and other monomers. ontosight.aiepo.org This makes them attractive for a variety of applications, from industrial coatings to advanced materials. ontosight.ai

Role as Scaffolds in Structure-Activity Relationship (SAR) Studies for Biological Applications

In the realm of medicinal chemistry, urea derivatives serve as crucial scaffolds for the design and synthesis of new therapeutic agents. nih.gov The ability of the urea functional group to form stable hydrogen bonds with biological targets like proteins and receptors makes it a key feature in many drug candidates. nih.gov Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, frequently utilize urea-based scaffolds. nih.govmdpi.com

By systematically modifying the substituents on the urea core, researchers can explore the chemical space around a biological target and identify compounds with enhanced potency and selectivity. nih.govnih.gov For example, in the development of melanocortin receptor agonists, unsymmetrical substituted urea cores have been used to create libraries of compounds for SAR studies. nih.gov Similarly, pyrazolyl-ureas have been investigated as inhibitors of various enzymes, with SAR studies providing valuable insights into the structural requirements for optimal activity. mdpi.com The findings from these studies can guide the design of more effective drugs for a range of diseases. nih.govdrugdesign.org

Investigation of Supramolecular Assembly and Molecular Recognition Based on Urea Hydrogen Bonding

The directional and predictable nature of hydrogen bonding in urea derivatives makes them ideal building blocks for supramolecular chemistry. nih.govresearchgate.net The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of well-defined, self-assembling structures. nih.govresearchgate.net These can range from simple dimers to complex, continuous networks like supramolecular polymers and gels. nih.govresearchgate.net

This capacity for self-assembly is harnessed in the field of molecular recognition, where urea-based hosts are designed to selectively bind to specific guest molecules. iucr.orgmdpi.com The binding event is driven by the formation of multiple hydrogen bonds between the urea host and the guest. For example, urea-functionalized pillar nih.govarenes have been shown to encapsulate guest molecules within their cavities, with the urea groups playing a key role in the binding and stabilization of the complex. iucr.org The study of these supramolecular systems provides fundamental insights into non-covalent interactions and has potential applications in areas such as sensing, catalysis, and drug delivery. ontosight.ainih.gov

Application in Environmental Chemistry as Hydrogen Sulfide (B99878) Scavengers

Urea derivatives are also finding applications in environmental chemistry, particularly as scavengers for hydrogen sulfide (H₂S). mdpi.comnih.gov H₂S is a toxic and corrosive gas that is often present in natural gas and crude oil. researchgate.nethexion.com Triazine-based scavengers are commonly used to remove H₂S, but there is a growing interest in developing more environmentally friendly alternatives. mdpi.comresearchgate.net

Certain urea-based compounds have shown promise as effective H₂S scavengers. mdpi.comnih.gov For example, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), a compound used in the textile industry, has been found to scavenge H₂S under conditions similar to those of triazine-based scavengers. mdpi.comnih.govresearchgate.net These urea derivatives are often readily available, biodegradable, and have low toxicity, making them attractive candidates for "green" H₂S scavenging applications in the oil and gas industry. mdpi.comnih.gov

Thermochemical Property Determination and Prediction for Alkyl Urea Derivatives

Understanding the thermochemical properties of alkyl urea derivatives is crucial for both fundamental chemical knowledge and for practical applications. acs.orgacs.org These properties, such as the enthalpy of formation and the enthalpy of sublimation, provide insights into the energetic stability and intermolecular forces of these compounds. acs.orgacs.org However, experimental data for many alkylureas are sparse and can be inconsistent. acs.org

Experimental Measurement of Enthalpies of Sublimation and Formation

To address the lack of reliable data, researchers have undertaken experimental studies to measure the thermochemical properties of a range of alkyl urea derivatives. acs.orgacs.org The transpiration method is a common technique used to determine the vapor pressure of these compounds at different temperatures, from which the enthalpy of sublimation can be calculated. acs.orgacs.orgresearchgate.net Static bomb combustion calorimetry is used to measure the energy of combustion, which in turn allows for the calculation of the standard molar enthalpy of formation in the crystalline state. acs.org

These experimental values are essential for developing and validating theoretical models that can predict the thermochemical properties of other, unmeasured urea derivatives. acs.orgnih.gov A combination of experimental measurements and computational studies helps to build a more complete and accurate thermochemical database for this important class of compounds. acs.orgacs.orgresearchgate.net

Computational Estimation of Thermochemical Parameters

The determination of thermochemical parameters through experimental methods can be complex and time-consuming. Consequently, computational chemistry has emerged as a powerful and indispensable tool for estimating these properties for a wide range of chemical compounds. For urea derivatives such as this compound and its analogues, computational methods provide valuable insights into their thermodynamic stability and behavior. While specific, in-depth computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the thermochemical properties of this compound can be reliably estimated using well-established theoretical methodologies that have been successfully applied to structurally similar molecules.

Advanced computational techniques, particularly those based on quantum mechanics, are employed to calculate fundamental properties like the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). These methods model the molecule's electronic structure to derive its energy and vibrational frequencies, which are then used in statistical mechanics formalisms to calculate the thermochemical parameters.

Theoretical Approaches

The primary computational methods for estimating thermochemical data include Density Functional Theory (DFT) and high-level ab initio composite methods.

Density Functional Theory (DFT): DFT methods, such as the B3LYP and M06-2X functionals, are widely used due to their balance of computational cost and accuracy. nih.govscholarsresearchlibrary.com These methods calculate the electron density of a molecule to determine its energy. nih.govresearchgate.net For thermochemical predictions, DFT is often used to optimize the molecular geometry and calculate vibrational frequencies, which are essential for determining thermal contributions to enthalpy and entropy. scholarsresearchlibrary.comuni-muenchen.de

High-Level Ab Initio Methods: For greater accuracy, composite methods like the Gaussian-n (e.g., G3, G4) theories are utilized. acs.orgkaust.edu.sa These approaches combine results from several high-level calculations with empirical corrections to approximate the results of a very high-level, computationally expensive calculation. kaust.edu.sa They are particularly effective for calculating gas-phase enthalpies of formation with accuracies that can rival experimental measurements. acs.orgresearchgate.net

To further refine the accuracy of these calculations, especially for determining enthalpies of formation, theoretical isodesmic and homodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of systematic errors in the quantum chemical calculations, leading to more reliable results. researchgate.netacs.org

Research Findings on Analogous Urea Derivatives

Computational studies on analogous N-alkylated ureas provide a strong foundation for estimating the properties of this compound. Research on a series of alkyl derivatives of urea, including 1,1-dimethylurea (B72202) and 1,1-diethylurea, has demonstrated the successful application of G3(MP2) theory and homodesmic reactions to determine their gas-phase enthalpies of formation. researchgate.netacs.org These studies validate the computational approaches for molecules with the same 1,1-disubstituted urea core structure.

For instance, a comprehensive study combined experimental measurements with ab initio calculations for several alkylureas. The results from G3(MP2) calculations using homodesmic reactions were found to be in good agreement with experimental data, resolving previous uncertainties in the thermochemical data for these compounds. acs.org

The table below presents a selection of computationally derived or experimentally verified thermochemical data for urea and its close alkyl analogues. These values serve as a benchmark for estimating the properties of this compound.

| Compound | Formula | Gas-Phase Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Method/Source |

| Urea | CH₄N₂O | -235.5 | Experimental researchgate.net |

| 1,1-Dimethylurea | C₃H₈N₂O | -235.4 ± 4.5 | G3(MP2) / Homodesmic Reaction acs.org |

| 1,1-Diethylurea | C₅H₁₂N₂O | -291.3 ± 5.0 | G3(MP2) / Homodesmic Reaction acs.org |

| 1-n-Butylurea | C₅H₁₂N₂O | -299.1 ± 4.8 | G3(MP2) / Homodesmic Reaction acs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on these established methods, the thermochemical parameters for this compound can be calculated. The process would involve:

Optimization of the ground-state geometry of the this compound molecule using a DFT method like B3LYP.

Calculation of vibrational frequencies at the same level of theory to confirm a true energy minimum and to compute thermal corrections. uni-muenchen.de

Refinement of the electronic energy using a high-level composite method (e.g., G3 or G4).

Construction of appropriate isodesmic or homodesmic reactions involving this compound and compounds with well-known thermochemical data (like those in the table above) to calculate a reliable gas-phase enthalpy of formation.

The following table illustrates the type of temperature-dependent thermochemical data that can be generated for this compound's isomer, 1-Butyl-3-methylurea, using estimation techniques like the Joback method. While this method is less accurate than high-level ab initio calculations, it provides a rapid estimation of properties like ideal gas heat capacity (Cp,gas). chemeo.com

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) |

| 490.89 | 261.83 |

| 521.70 | 273.17 |

| 552.51 | 283.99 |

| 583.32 | 294.32 |

| 614.12 | 304.16 |

| 644.93 | 313.53 |

| 675.74 | 322.45 |

| Data estimated for 1-Butyl-3-methylurea using the Joback Method. chemeo.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.